molecular formula C17H22N4O2 B010649 HC Yellow NO. 7 CAS No. 104226-21-3

HC Yellow NO. 7

Cat. No.: B010649
CAS No.: 104226-21-3
M. Wt: 314.4 g/mol
InChI Key: YSVKKVUAUKQDBY-UHFFFAOYSA-N
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Description

HC Yellow No. 7 is a chemical compound with the empirical formula C17H22N4O2 and a molecular weight of 314.38 . It is typically used as a dye, particularly in hair dye preparations .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Hill Notation: C17H22N4O2 . The InChI key is YSVKKVUAUKQDBY-FMQUCBEESA-N .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a density of 1.2±0.1 g/cm³, a boiling point of 578.8±50.0 °C at 760 mmHg, and a flash point of 303.8±30.1 °C . It has 6 H bond acceptors, 4 H bond donors, and 7 freely rotating bonds .

Scientific Research Applications

Hair Dye Safety and Use

  • HC Yellow No. 5, a direct hair dye, is deemed safe for use in hair dyes. It shows minimal skin absorption (<0.2%) and no significant toxic effects or association with cancer in safety assessments (International Journal of Toxicology, 2007).

Industrial Application in Dye Treatment

  • A study on the treatment of industrial-grade dye solutions, including yellow dyes, used a hydrodynamic cavitation reactor. This process showed potential in decolorizing and treating industrial wastewater streams (Journal of Environmental Management, 2021).

Applications in Environmental Monitoring

  • Development of a detection tablet for monitoring NO2 levels, using a color change from white to yellow, demonstrates an application in environmental sensing technology (Analytical Sciences, 2006).

Solar Cell Enhancement

  • A study on perovskite solar cells highlighted the use of additives to stabilize desired phases in the cells, affecting their color and efficiency. This research underscores the potential application of color additives in solar cell technology (Advanced Functional Materials, 2019).

Nanomaterials and LEDs

  • Hydrophobic carbon dots emitting yellow light were developed for applications in LED lamp production and solid fluorescent materials, demonstrating the use of yellow-emitting materials in nanotechnology and lighting (ACS Omega, 2020).

Healthcare and Medical Research

Fluorescence in Chemical Analysis

  • A colorimetric bacteria detection method using a fluorescent polymer probe showed a change from greenish-yellow to deep-red emission, highlighting the use of yellow-emitting substances in biochemical sensing (European Polymer Journal, 2018).

Mechanism of Action

While the exact mechanism of action for HC Yellow No. 7 is not specified in the search results, similar compounds such as Phenazopyridine, when excreted by the kidneys into the urine, have a local analgesic effect on the urinary tract .

Safety and Hazards

HC Yellow No. 7 is classified as Acute toxicity - Category 4, Oral Specific target organ toxicity – single exposure, Category 3 Hazardous to the aquatic environment, short-term (Acute) - Category Acute 1 Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 1 . It is harmful if swallowed, may cause respiratory irritation, and is very toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)-3-methylanilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-13-12-16(21(8-10-22)9-11-23)6-7-17(13)20-19-15-4-2-14(18)3-5-15/h2-7,12,22-23H,8-11,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVKKVUAUKQDBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10879805, DTXSID20869419
Record name HC Yellow 7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-({4-[(4-Aminophenyl)diazenyl]-3-methylphenyl}azanediyl)di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104226-21-3
Record name 2,2′-[[4-[2-(4-Aminophenyl)diazenyl]-3-methylphenyl]imino]bis[ethanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104226-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HC Yellow No. 7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104226213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HC Yellow 7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanol, 2,2'-[[4-[(4-aminophenyl)azo]-3-methylphenyl]imino]bis
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.882
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HC YELLOW NO. 7
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L0860JBFE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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